

# Application Notes & Protocols: Techniques for Analyzing Apelin-36 Signaling Pathways

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Apelin-36 (human)

CAS No.: 252642-12-9

Cat. No.: B1151249

[Get Quote](#)

## Introduction: Unraveling the Complexity of Apelin-36 Signaling

Apelin-36 is the largest of the bioactive peptides derived from the 77-amino acid precursor, preproapelin.[1][2][3] It functions as an endogenous ligand for the G protein-coupled receptor (GPCR), APJ (also known as angiotensin II receptor-like 1).[4][5] The Apelin/APJ system is a critical regulator of numerous physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[4][5][6][7] Dysregulation of this system is implicated in a range of pathologies such as heart failure, hypertension, obesity, and cancer.[5][8]

The APJ receptor, upon binding Apelin-36, initiates a complex and multifaceted signaling cascade. This guide provides an in-depth exploration of the techniques used to dissect these pathways, offering both foundational understanding and detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is to move beyond mere procedural lists, explaining the why behind experimental choices to empower robust and insightful research.

Apelin-36 signaling is primarily transduced through two major, interconnected arms:

- **G Protein-Dependent Pathways:** The APJ receptor canonically couples to pertussis toxin-sensitive Gai/o proteins and to Gαq/11 proteins.[9][10]

- Gai/o activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10][11]
- Gαq/11 activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12][13][14] This cascade ultimately leads to an increase in intracellular calcium ([Ca<sup>2+</sup>]<sub>i</sub>) and activation of Protein Kinase C (PKC).[9][12]
- β-Arrestin-Dependent (G Protein-Independent) Pathways: Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the APJ receptor.[9][15][16] This recruitment not only desensitizes the G protein signal and promotes receptor internalization but also initiates a distinct wave of signaling.[15][16][17] β-arrestins act as scaffolds for various kinases, including those of the mitogen-activated protein kinase (MAPK) cascade, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][16]

Furthermore, downstream of these initial events, Apelin-36 signaling activates pro-survival and metabolic pathways like the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.[4][6][10][18] The interplay between these G protein-dependent and β-arrestin-dependent pathways, a phenomenon known as "biased agonism," is a key area of investigation, as ligands can preferentially activate one pathway over another, leading to distinct physiological outcomes.[19][20][21]

This guide will provide detailed protocols to quantify key events in each of these signaling branches.

## Visualizing the Apelin-36 Signaling Network

To provide a clear conceptual framework, the following diagram illustrates the primary signaling cascades initiated by Apelin-36 binding to its receptor, APJ.



[Click to download full resolution via product page](#)

Caption: Apelin-36 signaling pathways via the APJ receptor.

## Part 1: Analyzing G Protein-Dependent Signaling

The initial events following Apelin-36 binding involve the activation of heterotrimeric G proteins. Measuring the consequences of Gai/o and Gq/11 activation provides the first quantitative insights into receptor function.

### Measurement of cAMP Inhibition (Gai/o Pathway)

The coupling of APJ to Gai/o results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This is a robust and primary readout for Gai/o activation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassays are a gold standard for this measurement due to their sensitivity, homogeneity, and high-throughput compatibility.

This protocol is based on the principle of competitive immunoassay. Intracellular cAMP produced by the cells competes with a europium (Eu)-labeled cAMP tracer for binding to a specific anti-cAMP antibody coupled to a second fluorophore. A decrease in FRET signal corresponds to an increase in cellular cAMP. For Gai/o-coupled receptors, a potent agonist will prevent the forskolin-stimulated rise in cAMP, thus preserving the FRET signal.

#### Materials:

- HEK293 cells stably expressing the human APJ receptor.
- Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
- Stimulation Buffer: Assay Buffer containing 500  $\mu$ M IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
- Forskolin (Adenylyl cyclase activator).
- Apelin-36 peptide.
- cAMP standard.
- TR-FRET cAMP detection kit (e.g., LANCE® cAMP from PerkinElmer or HTRF® cAMP from Cisbio).
- White, low-volume 384-well microplates.
- Multimode plate reader with TR-FRET capability.

#### Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a TR-FRET based cAMP inhibition assay.

### Step-by-Step Methodology:

- **Cell Plating:** Seed APJ-HEK293 cells into a 384-well plate at a density of 2,000-5,000 cells/well and culture overnight.
- **Compound Preparation:** Prepare a serial dilution of Apelin-36 in Stimulation Buffer. A typical concentration range would be from 1 pM to 1  $\mu$ M.
- **Assay Procedure:** a. Aspirate the culture medium from the cells. b. Add 5  $\mu$ L of Apelin-36 dilutions (or vehicle control) to the appropriate wells. c. Immediately add 5  $\mu$ L of Forskolin (at a pre-determined EC80 concentration, e.g., 3  $\mu$ M) to all wells except the basal control. d. Incubate the plate at 37°C for 30 minutes.
- **Detection:** a. Prepare the TR-FRET detection reagents according to the manufacturer's protocol. This typically involves mixing the Eu-cAMP tracer and the anti-cAMP antibody in a lysis buffer. b. Add 10  $\mu$ L of the detection mix to each well. c. Incubate for 60 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm). Calculate the 665/620 nm ratio.
- **Data Analysis:** Plot the emission ratio against the logarithm of Apelin-36 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

| Parameter             | Expected Outcome with Apelin-36          | Rationale                                                |
|-----------------------|------------------------------------------|----------------------------------------------------------|
| EC50                  | Low nanomolar range (e.g., 0.5-5 nM)[22] | Demonstrates potent G $\alpha$ i/o coupling.             |
| Basal Control         | High FRET ratio                          | No adenylyl cyclase stimulation.                         |
| Forskolin Control     | Low FRET ratio                           | High cAMP production, maximal competition.               |
| Apelin-36 + Forskolin | Dose-dependent increase in FRET ratio    | Apelin-36 inhibits forskolin-stimulated cAMP production. |

## Measurement of Intracellular Calcium Mobilization (G $\alpha$ q/11 Pathway)

G $\alpha$ q/11 activation by the APJ receptor stimulates PLC, leading to IP3 production and the subsequent release of Ca<sup>2+</sup> from the endoplasmic reticulum.[9][14] This transient increase in cytosolic calcium is a direct marker of G $\alpha$ q/11 pathway activation and can be measured using fluorescent calcium indicators.

The Fluorometric Imaging Plate Reader (FLIPR®) system allows for real-time kinetic measurement of calcium flux in a high-throughput format. Cells are pre-loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca<sup>2+</sup>.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
- Assay Buffer: HBSS, 20 mM HEPES, pH 7.4.
- Calcium-sensitive dye kit (e.g., Fluo-4 NW™ Calcium Assay Kit).
- Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
- Apelin-36 peptide.

- Black-walled, clear-bottom 384-well microplates.
- FLIPR® or similar instrument capable of fluidic additions and kinetic fluorescence reading.

#### Step-by-Step Methodology:

- Cell Plating: Seed APJ-expressing cells into a 384-well plate and culture overnight.
- Dye Loading: a. Prepare the dye-loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer, according to the manufacturer's instructions. b. Remove the culture medium and add 25  $\mu$ L of the dye-loading solution to each well. c. Incubate for 60 minutes at 37°C, protected from light.
- Compound Plate Preparation: Prepare a 4X final concentration serial dilution of Apelin-36 in Assay Buffer in a separate 384-well compound plate.
- Data Acquisition: a. Place both the cell plate and the compound plate into the FLIPR® instrument. b. Program the instrument to establish a stable baseline fluorescence reading for 10-20 seconds. c. Configure the instrument to add 12.5  $\mu$ L from the compound plate to the cell plate. d. Continue to record the fluorescence signal kinetically for an additional 90-180 seconds.
- Data Analysis: The response is typically measured as the maximum fluorescence signal minus the baseline signal (Max-Min). Plot the peak fluorescence response against the logarithm of Apelin-36 concentration and fit to a four-parameter logistic equation to determine the EC50.

| Parameter       | Expected Outcome with Apelin-36              | Rationale                                                      |
|-----------------|----------------------------------------------|----------------------------------------------------------------|
| EC50            | Nanomolar range                              | Demonstrates potent G $\alpha$ q/11 coupling.                  |
| Signal Kinetics | Rapid, transient peak (within 20-40 seconds) | Reflects the release of intracellular Ca <sup>2+</sup> stores. |
| Vehicle Control | No change in fluorescence                    | Confirms the response is agonist-specific.                     |

## Part 2: Analyzing $\beta$ -Arrestin Recruitment

The recruitment of  $\beta$ -arrestin to the activated APJ receptor is a pivotal event that mediates receptor desensitization, internalization, and G protein-independent signaling.[15][23] Assays that directly measure the protein-protein interaction between APJ and  $\beta$ -arrestin are essential for understanding this branch of the pathway and for identifying biased ligands.

### Protocol: Bioluminescence Resonance Energy Transfer (BRET) $\beta$ -Arrestin Recruitment Assay

BRET is a powerful, live-cell technique to monitor protein-protein interactions in real-time.[24] [25] The assay relies on energy transfer between a bioluminescent donor (e.g., Renilla Luciferase, Rluc) fused to one protein of interest (e.g., APJ) and a fluorescent acceptor (e.g., YFP or GFP) fused to the other (e.g.,  $\beta$ -arrestin-2). Upon ligand-induced interaction, the donor and acceptor are brought into close proximity (<10 nm), allowing for non-radiative energy transfer and emission of light by the acceptor.

Materials:

- HEK293 cells.
- Expression plasmids: APJ-Rluc and  $\beta$ -arrestin-2-YFP.
- Transfection reagent.
- Cell culture medium and supplements.
- Assay Buffer: HBSS or PBS.
- BRET substrate: Coelenterazine-h.
- White, 96-well or 384-well microplates.
- Luminometer capable of simultaneous dual-wavelength detection (e.g., for Rluc/YFP: ~480 nm and ~530 nm).

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a BRET-based  $\beta$ -arrestin recruitment assay.

Step-by-Step Methodology:

- **Transfection:** Co-transfect HEK293 cells with the APJ-Rluc and  $\beta$ -arrestin-2-YFP plasmids using a suitable transfection reagent.
- **Cell Plating:** 24 hours post-transfection, harvest the cells and seed them into a white 96-well plate at a density of 25,000-50,000 cells/well. Incubate for another 24 hours.
- **Assay Procedure:** a. Gently wash the cells with Assay Buffer. b. Add 80  $\mu$ L of Assay Buffer to each well. c. Add 10  $\mu$ L of a 10X serial dilution of Apelin-36. d. Incubate at room temperature for 15 minutes.
- **Detection:** a. Prepare the BRET substrate (Coelenterazine-h) to a final concentration of 5  $\mu$ M in Assay Buffer. b. Add 10  $\mu$ L of the substrate solution to each well. c. Immediately read the plate using a BRET-capable luminometer, measuring luminescence at both the donor (~480 nm) and acceptor (~530 nm) emission wavelengths.
- **Data Analysis:** a. Calculate the BRET ratio for each well: (Luminescence at 530 nm) / (Luminescence at 480 nm). b. Subtract the background BRET ratio (from vehicle-treated cells) to obtain the net BRET signal. c. Plot the net BRET ratio against the logarithm of Apelin-36 concentration and fit to a four-parameter logistic equation to determine the EC50.

| Parameter       | Expected Outcome with Apelin-36 | Rationale                                          |
|-----------------|---------------------------------|----------------------------------------------------|
| EC50            | Nanomolar range                 | Demonstrates potent $\beta$ -arrestin recruitment. |
| Net BRET Signal | Dose-dependent increase         | Indicates proximity of APJ and $\beta$ -arrestin.  |
| Vehicle Control | Basal BRET ratio                | No specific interaction is induced.                |

## Part 3: Analyzing Downstream Kinase Activation

The convergence of G protein and  $\beta$ -arrestin pathways often leads to the phosphorylation and activation of key downstream kinases like ERK1/2 and Akt. Measuring the phosphorylation status of these kinases provides a functional readout of integrated signaling.

## Protocol: Western Blotting for Phospho-ERK1/2 and Phospho-Akt

Western blotting is a fundamental technique to detect changes in the phosphorylation state of specific proteins. It provides a semi-quantitative measure of kinase activation.

### Materials:

- APJ-expressing cells (e.g., HEK293-APJ, or a more physiologically relevant cell type like HUVECs or cardiomyocytes).
- 6-well or 12-well culture plates.
- Serum-free medium for starvation.
- Apelin-36 peptide.
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, running buffer, and transfer buffer.
- PVDF membrane.
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
- Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2, Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total-Akt.
- Secondary antibody: HRP-conjugated anti-rabbit IgG.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system (e.g., ChemiDoc).

### Step-by-Step Methodology:

- **Cell Culture and Treatment:** a. Seed cells in 6-well plates and grow to 80-90% confluency. b. Starve cells in serum-free medium for 4-6 hours. c. Treat cells with Apelin-36 (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes). The 0-minute time point serves as the untreated control.
- **Cell Lysis and Protein Quantification:** a. Wash cells with ice-cold PBS and lyse with 100  $\mu$ L of lysis buffer per well. b. Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 x g, 15 min, 4°C). c. Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Western Blotting:** a. Normalize lysate samples to equal protein amounts (e.g., 20  $\mu$ g) and boil in Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. f. Wash again, apply ECL substrate, and image the chemiluminescent signal.
- **Stripping and Reprobing:** a. To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
- **Data Analysis:** a. Quantify the band intensity using densitometry software (e.g., ImageJ). b. For each sample, calculate the ratio of the phospho-protein signal to the total-protein signal. c. Plot the normalized phosphorylation level against time to observe the kinetics of activation.

| Kinase   | Expected Outcome with Apelin-36                                                                  | Rationale                                                  |
|----------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------|
| p-ERK1/2 | Transient increase, peaking around 5-10 minutes. <a href="#">[6]</a> <a href="#">[10]</a>        | Indicates activation of the MAPK cascade.                  |
| p-Akt    | Sustained increase, often visible for 30-60 minutes. <a href="#">[6]</a><br><a href="#">[18]</a> | Indicates activation of the pro-survival PI3K/Akt pathway. |

## Conclusion: An Integrated Approach to Apelin-36 Signaling Analysis

A comprehensive understanding of Apelin-36 signaling cannot be achieved with a single assay. It requires a multi-pronged approach that interrogates each key node of the signaling network. By combining assays for G protein activation (cAMP, Ca<sup>2+</sup>),  $\beta$ -arrestin recruitment (BRET), and downstream kinase phosphorylation (Western Blot), researchers can build a complete signaling profile. This integrated approach is crucial for elucidating the fundamental biology of the Apelin/APJ system, understanding its role in disease, and for the rational design and screening of novel therapeutics, including biased agonists that selectively target beneficial signaling pathways.

## References

- A Novel APJ Signaling Cascade That Regulates Cardiovascular Development. (2013).
- Apelin signaling p
- GPCR Interactions: Focus on  $\beta$ -Arrestin Recruitment.
- New Insights into Arrestin Recruitment to GPCRs. (2020). MDPI.
- Why Study GPCR Arrestin Recruitment?. DiscoverX.
- Apelin Signaling Pathway.
- Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer. (2021). Frontiers.
- Apelin-36, Human. Mayflower Bioscience.
- Apelin-associated signaling pathways. Apelin-13 (in addition to...
- Measurement of  $\beta$ -Arrestin Recruitment for GPCR Targets. (2017). Assay Guidance Manual - NCBI.
- GPCR signaling via  $\beta$ -arrestin-dependent mechanisms. PMC - NIH.
- KEGG P
- Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. (2023). Frontiers.
- Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC - NIH.
- Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt p
- Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PubMed.

- The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activ
- Gαq Signaling. GeneGlobe - QIAGEN.
- Methods used to study the oligomeric structure of G-protein-coupled receptors. (2017). Biochemical Society Transactions.
- Apelin Muscle Signaling P
- Gαi protein subunit: A step toward understanding its non-canonical mechanisms. (2022). Frontiers.
- The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer. (2018). Frontiers.
- Distinct signaling branches of Gα proteins in GPCR pathways. The figure...
- Apelin. Wikipedia.
- Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system. PMC.
- Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. (2015). The Journal of Pharmacology and Experimental Therapeutics.
- G-protein coupled receptors (GPCRs). (2023). BMG Labtech.
- G protein αq exerts expression level-dependent distinct signaling paradigms. (2019). PMC.
- Apelin Receptor (APJ) | Agonists. MedchemExpress.com.
- Gαi-biased apelin analog protects against isoproterenol-induced myocardial dysfunction in rats. American Physiological Society Journal.
- **Apelin-36 (human)** | Apelin Receptor Agonists. Tocris Bioscience - R&D Systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [creative-diagnostics.com](https://creative-diagnostics.com) [[creative-diagnostics.com](https://creative-diagnostics.com)]
- 2. [geneglobe.qiagen.com](https://geneglobe.qiagen.com) [[geneglobe.qiagen.com](https://geneglobe.qiagen.com)]
- 3. [Apelin - Wikipedia](https://en.wikipedia.org) [[en.wikipedia.org](https://en.wikipedia.org)]
- 4. [Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer](https://frontiersin.org) [[frontiersin.org](https://frontiersin.org)]

- [5. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer \[frontiersin.org\]](#)
- [6. cusabio.com \[cusabio.com\]](#)
- [7. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. KEGG PATHWAY: map04371 \[genome.jp\]](#)
- [9. ahajournals.org \[ahajournals.org\]](#)
- [10. researchgate.net \[researchgate.net\]](#)
- [11. Frontiers | Gai protein subunit: A step toward understanding its non-canonical mechanisms \[frontiersin.org\]](#)
- [12. geneglobe.qiagen.com \[geneglobe.qiagen.com\]](#)
- [13. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, G \$\alpha\$ /q,11 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. G protein  \$\alpha\$  exerts expression level-dependent distinct signaling paradigms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation \[promega.jp\]](#)
- [16. GPCR signaling via  \$\beta\$ -arrestin-dependent mechanisms - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Why Study GPCR Arrestin Recruitment? \[discoverx.com\]](#)
- [18. Apelin-36, a potent peptide, protects against ischemic brain injury by activating the PI3K/Akt pathway - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. Apelin-36-\[L28A\] and Apelin-36-\[L28C\(30kDa-PEG\)\] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [21. journals.physiology.org \[journals.physiology.org\]](#)
- [22. medchemexpress.com \[medchemexpress.com\]](#)
- [23. Measurement of  \$\beta\$ -Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](#)
- [24. mdpi.com \[mdpi.com\]](#)
- [25. Frontiers | Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines \[frontiersin.org\]](#)

- To cite this document: BenchChem. [Application Notes & Protocols: Techniques for Analyzing Apelin-36 Signaling Pathways]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1151249#techniques-for-analyzing-apelin-36-signaling-pathways>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)